molecular formula C8H10BFO3 B14042714 (2-Fluoro-4-methoxy-3-methylphenyl)boronic acid

(2-Fluoro-4-methoxy-3-methylphenyl)boronic acid

Cat. No.: B14042714
M. Wt: 183.97 g/mol
InChI Key: IILWXBZAURKPCW-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is characterized by the presence of a boronic acid group attached to a fluorinated and methoxylated aromatic ring, making it a valuable building block in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium acetate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the reaction mixture to temperatures around 80-100°C for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxy-3-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Cross-Coupling: Common reagents include aryl or vinyl halides, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3). The reaction is typically carried out in solvents like toluene or ethanol at elevated temperatures.

    Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used for the oxidation of the boronic acid group.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions at the fluorine atom.

Major Products Formed

    Suzuki-Miyaura Cross-Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

    Oxidation: The major product is the corresponding phenol.

    Substitution: The major products are substituted aromatic compounds, depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-4-methoxy-3-methylphenyl)boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura cross-coupling involves several key steps:

Comparison with Similar Compounds

(2-Fluoro-4-methoxy-3-methylphenyl)boronic acid can be compared with other similar boronic acids, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and the properties of the resulting products.

Properties

Molecular Formula

C8H10BFO3

Molecular Weight

183.97 g/mol

IUPAC Name

(2-fluoro-4-methoxy-3-methylphenyl)boronic acid

InChI

InChI=1S/C8H10BFO3/c1-5-7(13-2)4-3-6(8(5)10)9(11)12/h3-4,11-12H,1-2H3

InChI Key

IILWXBZAURKPCW-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OC)C)F)(O)O

Origin of Product

United States

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